![molecular formula C21H20ClF3N2O4 B10779962 (4R)-8-chloro-4-hydroxy-N-[4-(trifluoromethoxy)phenyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B10779962.png)

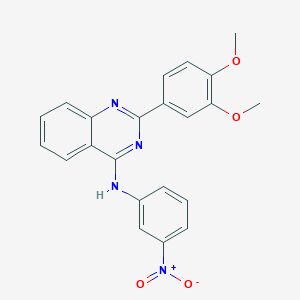

(4R)-8-chloro-4-hydroxy-N-[4-(trifluoromethoxy)phenyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CHEMBL2443061 est une molécule bio-active possédant des propriétés médicamenteuses. Elle est connue pour son activité antagoniste sur le récepteur TRPM8 humain, qui est exprimé dans les cellules ovariennes de hamster chinois. Ce composé a montré un potentiel significatif dans diverses applications de recherche scientifique en raison de sa forte affinité et de sa spécificité .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour CHEMBL2443061 impliquent plusieurs étapes. La préparation commence généralement par la sélection de matières premières appropriées, suivie d’une série de réactions chimiques pour former le composé souhaité. Les conditions réactionnelles, telles que la température, la pression et les catalyseurs, sont soigneusement contrôlées pour garantir un rendement et une pureté élevés. Les méthodes de production industrielle peuvent impliquer la mise à l’échelle de ces réactions en utilisant de grands réacteurs et des procédés à flux continu pour produire le composé en quantités importantes .

Analyse Des Réactions Chimiques

CHEMBL2443061 subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène du composé. Les réactifs couramment utilisés dans les réactions d’oxydation comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène du composé. Les réactifs couramment utilisés dans les réactions de réduction comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel du composé par un autre. Les réactifs couramment utilisés dans les réactions de substitution comprennent les halogènes et les agents alkylants.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de CHEMBL2443061 peut entraîner la formation d’une cétone ou d’un aldéhyde, tandis que la réduction peut donner un alcool .

Applications de la recherche scientifique

CHEMBL2443061 a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé d’outil pour étudier le récepteur TRPM8 et son rôle dans divers processus physiologiques.

Biologie : Il est utilisé pour étudier les mécanismes d’action des antagonistes du TRPM8 et leurs applications thérapeutiques potentielles.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et d’agents thérapeutiques ciblant le récepteur TRPM8.

Applications De Recherche Scientifique

CHEMBL2443061 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the TRPM8 receptor and its role in various physiological processes.

Biology: It is used to investigate the mechanisms of action of TRPM8 antagonists and their potential therapeutic applications.

Industry: It is used in the development of new drugs and therapeutic agents targeting the TRPM8 receptor.

Mécanisme D'action

Le mécanisme d’action de CHEMBL2443061 implique sa liaison au récepteur TRPM8, qui est un membre de la famille des canaux ioniques potentiels transitoires des récepteurs. En se liant à ce récepteur, CHEMBL2443061 inhibe l’afflux d’ions calcium, modulant ainsi l’activité du récepteur et ses voies de signalisation en aval. Cette inhibition peut entraîner divers effets physiologiques, tels que le soulagement de la douleur et l’activité anticancéreuse .

Comparaison Avec Des Composés Similaires

CHEMBL2443061 est unique en raison de sa forte affinité et de sa spécificité pour le récepteur TRPM8. Des composés similaires comprennent d’autres antagonistes du TRPM8, tels que BDBM50442406 et d’autres ligands énumérés dans la base de données BindingDB. Ces composés partagent des mécanismes d’action similaires mais peuvent différer en termes de puissance, de sélectivité et de propriétés pharmacocinétiques .

Propriétés

Formule moléculaire |

C21H20ClF3N2O4 |

|---|---|

Poids moléculaire |

456.8 g/mol |

Nom IUPAC |

(4R)-8-chloro-4-hydroxy-N-[4-(trifluoromethoxy)phenyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide |

InChI |

InChI=1S/C21H20ClF3N2O4/c22-16-3-1-2-15-17(28)12-20(31-18(15)16)8-10-27(11-9-20)19(29)26-13-4-6-14(7-5-13)30-21(23,24)25/h1-7,17,28H,8-12H2,(H,26,29)/t17-/m1/s1 |

Clé InChI |

UQEATFAWAKBMKD-QGZVFWFLSA-N |

SMILES isomérique |

C1CN(CCC12C[C@H](C3=C(O2)C(=CC=C3)Cl)O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |

SMILES canonique |

C1CN(CCC12CC(C3=C(O2)C(=CC=C3)Cl)O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid;hydride](/img/structure/B10779883.png)

![[(2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3-[(3,4-dimethoxybenzoyl)amino]-4-fluorobenzoate](/img/structure/B10779888.png)

![(1R,2S,3R,5R)-3-[[2-[(2,6-dimethylpyridin-4-yl)amino]-5-quinolin-2-ylpyrimidin-4-yl]amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B10779895.png)

![N'-[1-[2-(diethylamino)ethyl]-2-[(4-ethoxyphenyl)methyl]benzimidazol-5-yl]thiophene-2-carboximidamide;dihydrochloride](/img/structure/B10779898.png)

![2-{4-[(2-Methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-prop-2-ynyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B10779909.png)

![5-(4-chlorophenyl)-N-[8-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]octyl]-3,4-dihydro-2H-pyrano[3,2-c]quinoline-9-carboxamide;tetrahydrochloride](/img/structure/B10779925.png)

![(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2S)-3-phenyl-2-[[(2S,3S,4R,5S)-2,3,5-trihydroxy-4-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B10779931.png)

![5-[(1S,5R)-8-acetyl-8-azabicyclo[3.2.1]oct-2-en-3-yl]-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-2-(2,3-dihydro-1-benzofuran-6-ylmethylamino)pyridine-3-carboxamide](/img/structure/B10779939.png)

![N-[2-[[2-[(Tetrahydro-2H-pyran-4-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide](/img/structure/B10779942.png)

![methyl 5-[3-(1H-benzimidazol-2-yl)propyl-methylamino]-2-(4-bromophenyl)-5-oxo-2-propan-2-ylpentanoate](/img/structure/B10779950.png)

![3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methylpiperazin-1-yl]-5-ethyl-1,2,4-oxadiazole](/img/structure/B10779954.png)

![N-[(2S)-1-[[3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B10779957.png)

![Tert-Butyl 6-((2-Chloro-4-(Dimethylcarbamoyl)phenyl)amino)-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate](/img/structure/B10779966.png)